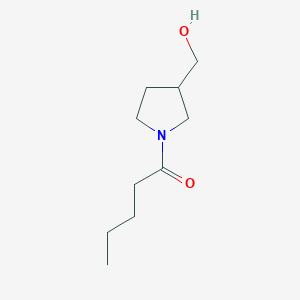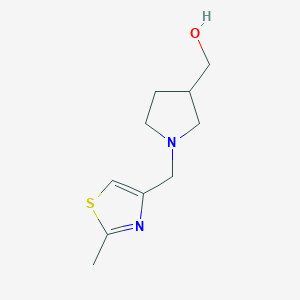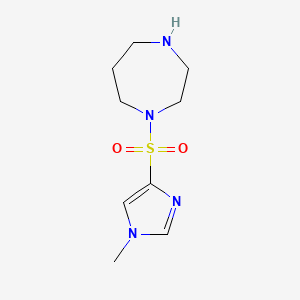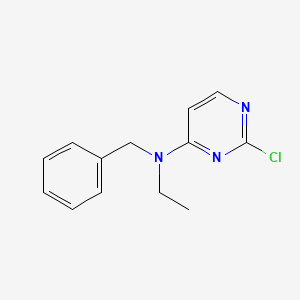![molecular formula C12H13ClN2O4 B1467144 1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid CAS No. 1492395-53-5](/img/structure/B1467144.png)
1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid
Descripción general
Descripción
“1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1492395-53-5 . It has a molecular weight of 284.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClN2O4/c1-19-10-3-2-8 (13)4-9 (10)14-12 (18)15-5-7 (6-15)11 (16)17/h2-4,7H,5-6H2,1H3, (H,14,18) (H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.7 . It’s a powder at room temperature . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or the compound’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Synthetic Applications
Synthesis of Azetidinethiocarboxylate Derivatives
Research demonstrates the synthesis of azetidinethiocarboxylate derivatives through the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with chlorodithioformates, leading to new access to derivatives of azetidine-1-carboxylic acid (Heimgartner et al., 2006). This process underscores the compound's utility in generating novel synthetic intermediates.
Antimicrobial Screening
Azetidinone and thiazolidinone derivatives synthesized from specific phenol compounds have been evaluated for their antimicrobial properties, showing promising activity against various microorganisms (Patel et al., 2008). These findings indicate the potential use of such derivatives in developing new antimicrobial agents.
Biological and Medicinal Applications
Antioxidant Activity
The antioxidant potentials of Schiff bases and azetidines derived from phenyl urea derivatives have been investigated, with some compounds displaying moderate to significant effects (Nagavolu et al., 2017). This research suggests the application of these compounds in medicinal chemistry for antioxidant therapy.
Azetidine-2-Carboxylic Acid in the Food Chain
Azetidine-2-carboxylic acid (Aze), a structurally similar compound, has been identified in sugar beets and table beets, implicating its role in the pathogenesis of disease in humans due to its incorporation into proteins in place of proline (Rubenstein et al., 2009). This discovery highlights the need for further studies on the biological impact of such compounds in the food chain.
Safety and Hazards
Propiedades
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-19-10-3-2-8(13)4-9(10)14-12(18)15-5-7(6-15)11(16)17/h2-4,7H,5-6H2,1H3,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONAUPRPYGNMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)


amine](/img/structure/B1467069.png)


![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)


![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)